Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-
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Overview
Description
Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with a hydroxyphenylmethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects . It may also interact with other proteins and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Alizapride
- Bromopride
Uniqueness
Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Its hydroxyphenylmethylamino group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
821784-49-0 |
---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[5-[(3-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H17N3O2/c20-19(24)15-6-4-14(5-7-15)16-9-17(12-21-11-16)22-10-13-2-1-3-18(23)8-13/h1-9,11-12,22-23H,10H2,(H2,20,24) |
InChI Key |
FEBXJMUNCCEHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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